molecular formula C13H22N4O B6262037 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine CAS No. 1804129-28-9

4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine

Cat. No.: B6262037
CAS No.: 1804129-28-9
M. Wt: 250.3
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Description

4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole ring, which is further substituted with a piperidine moiety

Properties

CAS No.

1804129-28-9

Molecular Formula

C13H22N4O

Molecular Weight

250.3

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions, while the morpholine ring is often added via condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts such as vitamin B1 for cyclocondensation reactions and employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules, such as:

Uniqueness

4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is unique due to its specific combination of a morpholine ring, a pyrazole ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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